molecular formula C11H15NO2 B15333464 Methyl 3-isobutylisonicotinate CAS No. 2089316-37-8

Methyl 3-isobutylisonicotinate

Cat. No.: B15333464
CAS No.: 2089316-37-8
M. Wt: 193.24 g/mol
InChI Key: JECSZGUSNOOFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-isobutylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring an isobutyl substituent at the 3-position of the pyridine ring. The isobutyl group likely enhances lipophilicity, influencing solubility and reactivity compared to simpler methyl esters .

Properties

CAS No.

2089316-37-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C11H15NO2/c1-8(2)6-9-7-12-5-4-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3

InChI Key

JECSZGUSNOOFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isobutylisonicotinate typically involves the esterification of 3-isobutylisonicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 3-isobutylisonicotinol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-isobutylisonicotinic acid.

    Reduction: 3-isobutylisonicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-isobutylisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-isobutylisonicotinate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-isobutylisonicotinate with structurally related pyridine-based methyl esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Comparison

Key structural analogs and their substituents:

Compound Name Substituents at Pyridine Ring Molecular Formula CAS Number Similarity Score
This compound 3-isobutyl, 4-COOCH₃ C₁₁H₁₅NO₂* Not Provided
Methyl 3-amino-2-methoxyisonicotinate 3-amino, 2-methoxy, 4-COOCH₃ C₈H₁₀N₂O₃ 175965-76-1 0.81
Methyl 3-amino-2-chloroisonicotinate 3-amino, 2-chloro, 4-COOCH₃ C₇H₇ClN₂O₂ 88482-17-1 0.81
5-Amino-2-methylisonicotinic acid 5-amino, 2-methyl, 4-COOH C₇H₈N₂O₂ 16135-36-7 0.87
Methyl 3-hydroxyisonicotinate 3-hydroxy, 4-COOCH₃ C₇H₇NO₃
Methyl 3-(bromomethyl)isonicotinate 3-bromomethyl, 4-COOCH₃ C₈H₈BrNO₂ 116986-10-8

Notes:

  • Similarity Scores: Calculated based on functional group alignment and molecular topology (e.g., 5-Amino-2-methylisonicotinic acid’s 0.87 score reflects its conserved pyridine core and amino group) .
  • Isobutyl vs. Smaller Substituents: The 3-isobutyl group introduces steric bulk and hydrophobicity, contrasting with polar groups (e.g., -OH, -NH₂) in analogs like Methyl 3-hydroxyisonicotinate or Methyl 3-amino derivatives .

Physicochemical Properties

Substituents critically influence properties such as solubility, stability, and reactivity:

Compound Molecular Weight (g/mol) Boiling/Melting Point* Solubility (Water) Key Reactivity
This compound ~193.25 Not Reported Low (lipophilic) Ester hydrolysis, alkylation
Methyl 3-hydroxyisonicotinate 153.14 Not Reported Moderate Acid-catalyzed ester cleavage
Methyl 3-(bromomethyl)isonicotinate 230.06 Not Reported Low SN2 substitution (Br site)
Ethyl 3-fluoro-2-methylisonicotinate 183.18 Not Reported Low Fluorine-mediated stability

Sources : Data inferred from methyl ester analogs in Table 3 () and substituent trends . *Direct experimental data for this compound are lacking, but trends are extrapolated from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.